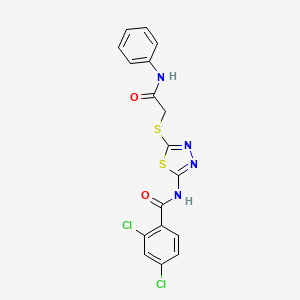

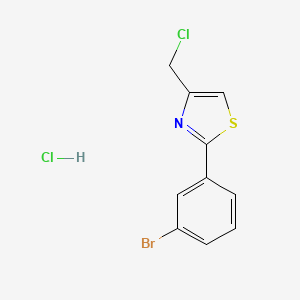

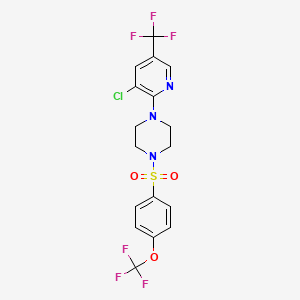

![molecular formula C17H14N2O2S2 B2497922 4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-71-0](/img/structure/B2497922.png)

4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves heterocyclization techniques. For instance, a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas. This process was achieved through the reaction of α-bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of benzothiazole and benzamide moieties, which significantly influence their chemical behavior and interactions. In some cases, the single crystal structure analysis reveals how specific interactions, such as π-π stacking and hydrogen bonding, contribute to the compound's stability and properties (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their versatility in chemical synthesis and application. For example, nucleophilic substitution reactions involving the methylthio group with C-nucleophiles have been utilized to synthesize new derivatives, demonstrating the reactivity of the sulfur-containing moiety in such compounds (Dyachenko, Kashner, & Samusenko, 2014).

Applications De Recherche Scientifique

Synthesis of Novel Benzamide Derivatives

Research conducted by Saeed and Rafique (2013) led to the efficient synthesis of a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This synthesis was achieved through heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).

Anticancer Agent Synthesis

Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, with promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).

Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, displaying moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antioxidant Activity

Cabrera-Pérez et al. (2016) synthesized two benzothiazole-isothiourea derivatives, demonstrating antioxidant activity and a protective effect against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives that exhibited gelation behavior, indicating the role of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Antimicrobial Activity

Turan-Zitouni et al. (2004) synthesized 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives with notable antimicrobial activity and toxicity (Turan-Zitouni et al., 2004).

Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives, displaying significant anti-inflammatory and analgesic properties (Kumar & Singh, 2020).

Bikobo et al. (2017) created a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, exhibiting antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Orientations Futures

Benzothiazole derivatives, including “4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on exploring their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties may influence the bioavailability of this compound

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects

Action Environment

The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the solvent environment

Propriétés

IUPAC Name |

4-acetyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDJGOZEFUQULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

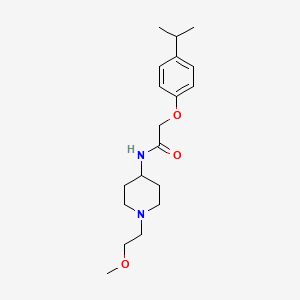

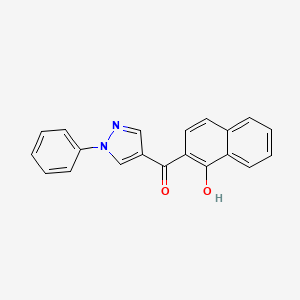

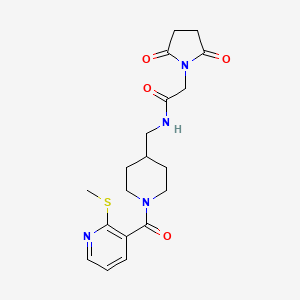

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

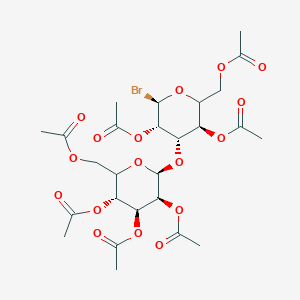

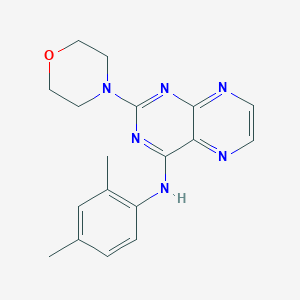

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

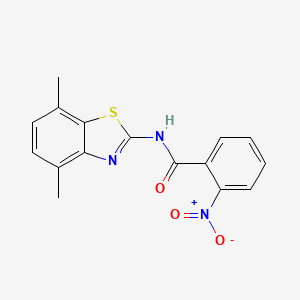

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

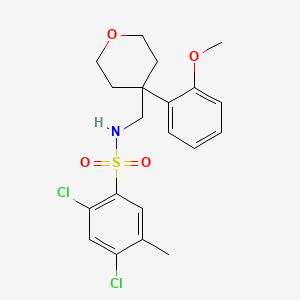

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)